Cationic Polymerization Reactivity: 2-Chlorostyrene vs. 4-Chlorostyrene and Styrene
In cationic copolymerization studies, the relative monomer reactivity of 2-chlorostyrene (o-ClSt) is lower than that of styrene but higher than that of 4-chlorostyrene (p-ClSt). This contrasts with the reactivity of their corresponding growing ions, which follows the order o-ClSt > p-ClSt > styrene [1]. The chlorine substitution at the ortho position reduces monomer reactivity compared to styrene due to its electron-withdrawing effect, but this effect is less pronounced than at the para position, creating a distinct reactivity hierarchy.
| Evidence Dimension | Relative Monomer Reactivity (Cationic Copolymerization) |
|---|---|
| Target Compound Data | Intermediate reactivity |
| Comparator Or Baseline | Styrene (highest); 4-Chlorostyrene (lowest) |
| Quantified Difference | Reactivity order: Styrene > 2-Chlorostyrene > 4-Chlorostyrene |
| Conditions | SnCl4-CCl8COOH catalyst at 30°C |
Why This Matters
This intermediate reactivity profile allows for better control over copolymer composition and sequence distribution compared to 4-chlorostyrene, which is critical when tailoring material properties for specific applications like resins or coatings.
- [1] The Society of Polymer Science, Japan. The Estimation of the Reactivity of the Growing Ion by Chain Transfer Reaction in Cationic Polymerization I. The Comparison between para-and ortho-Chlorostyrene and Styrene. Kobunshi Kagaku. 1963;20(213):49-57. View Source
